molecular formula C8H9NO3 B099664 2-Nitro-1-phenylethanol CAS No. 15990-45-1

2-Nitro-1-phenylethanol

Cat. No. B099664
CAS RN: 15990-45-1
M. Wt: 167.16 g/mol
InChI Key: XUEWIQNQPBSCOR-UHFFFAOYSA-N
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Description

2-Nitro-1-phenylethanol is not directly mentioned in the provided papers; however, the related compound 1-nitro-2-phenylethane is extensively studied. This compound is a nitro-containing organic molecule isolated from plants and has been shown to possess hypotensive, bradycardic, and vasodilator properties . It is also a constituent of the essential oil of Aniba canelilla and has been implicated in the biosynthesis of benzylglucosinolate in Tropaeolum majus L. .

Synthesis Analysis

The synthesis of related nitro compounds has been explored in the literature. For example, 4-R-substituted 2-nitro-1-nitrosoethylbenzenes have been synthesized under solvent-free conditions, and their tautomerization to 2-isonitroso-1-nitro-2-phenylethanes has been studied using 1H NMR spectroscopy . Although this does not directly describe the synthesis of 2-Nitro-1-phenylethanol, it provides insight into the synthetic pathways that could be used for structurally similar nitro compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the crystal structure of 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone has been determined, revealing that the nitro-indazole moiety is approximately planar and perpendicular to the phenylethanone group . Additionally, the crystal structures of trans nitroalkene compounds have been characterized, showing that the nitroethylene molecules adopt a trans configuration about the C=C double bonds .

Chemical Reactions Analysis

1-Nitro-2-phenylethane has been shown to undergo various chemical reactions. When reacted with alkali, it produces ammonia, hydrocyanic acid, benzaldehyde, benzoic acid, phenylacetic acid, and 2,5-diphenylpyrazine, with a proposed mechanism to account for their formation . This suggests that 2-Nitro-1-phenylethanol may also undergo interesting reactions under alkaline conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-nitro-2-phenylethane have been studied in detail. It has been shown to induce vasodilatory effects by stimulating the soluble guanylate cyclase-cGMP pathway, which does not depend on the endothelial layer integrity . The compound also exhibits anti-inflammatory activity, likely acting in the synthesis and/or release of inflammatory mediators . These properties suggest that 2-Nitro-1-phenylethanol may share similar characteristics due to structural similarities.

Scientific Research Applications

Vasorelaxant Effects

  • Vasorelaxation Induction: 2-Nitro-1-phenylethanol, or its structurally related compound 1-nitro-2-phenylethane, has been found to induce vasorelaxation in rat aortic preparations. This effect is not dependent on the endothelial layer integrity and is resistant to various inhibitors, indicating a unique mechanism of action (Brito et al., 2013). Similar findings were observed with 1-nitro-2-phenylethene, a structural analog, showing an endothelium-independent vasorelaxation effect (Arruda-Barbosa et al., 2014).

Anti-Inflammatory Mechanism

  • Anti-Inflammatory Activity: 1-Nitro-2-phenylethane, closely related to 2-Nitro-1-phenylethanol, demonstrates anti-inflammatory activity. In animal models, it inhibits edema induced by various agents, suggesting a peripheral origin of its anti-inflammatory properties. Conformational studies also highlight its unique stereoelectronic properties (Vale et al., 2013).

Enantioselective Resolution

  • Enantioselective Resolution: The racemic form of 2-nitro-1-phenylethanol has been resolved through enantioselective transesterification catalyzed by Burkholderia cepacia lipase, achieving high enantioselectivity. This process is efficient for obtaining enantiopure 2-nitroalcohols (Li et al., 2011).

Biosynthetic Pathways and Applications

  • Flavor and Fragrance Production: 2-Nitro-1-phenylethanol's derivatives play a role in flavor and fragrance production. 2-Phenylethanol, derived from phenylalanine, contributes to the flavor in foods like tomatoes and is used in the perfume industry. Its biosynthesis and production through microbial processes are areas of significant research interest (Hua & Xu, 2011), (Chantasuban et al., 2018).

Mechanistic and Structural Studies

  • Reaction Mechanism Studies: Studies on 1-nitro-2-phenylethane, a related compound, have provided insights into reaction mechanisms with alkali, yielding a variety of products and proposing mechanisms for their formation (Gottlieb et al., 1962).

Safety And Hazards

2-Nitro-1-phenylethanol may be harmful if inhaled or absorbed through the skin . It can cause skin and eye irritation, and it is toxic if swallowed . It is recommended to avoid heat, sparks, open flames, and hot surfaces when handling this compound .

Future Directions

The use of biomass waste to create catalysts for the synthesis of 2-Nitro-1-phenylethanol presents a potential pathway for future research . Additionally, the biotransformation of 1-nitro-2-phenylethane to 2-phenylethanol using fungi species offers a promising avenue for further exploration .

properties

IUPAC Name

2-nitro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEWIQNQPBSCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280623
Record name 2-nitro-1-phenylethanol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-phenylethanol

CAS RN

15990-45-1
Record name α-(Nitromethyl)benzenemethanol
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Record name NSC 17692
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Record name 15990-45-1
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Record name 15990-45-1
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Record name 2-nitro-1-phenylethanol
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Synthesis routes and methods I

Procedure details

In recent years, attention has been paid to optically active guanidine compounds as base catalysts for asymmetric nucleophilic-type reactions, a representative of which is an asymmetric aldol-type reaction. However, all of the previously known optically active guanidine compounds have central chirality as a chiral element, and it cannot be said that molecular design based on only such the central chirality is sufficient to draw the potential usefulness of such optically active guanidine compounds. As one of the reactions using an optically active guanidine compound which is constructed based on central chirality as an asymmetric base catalyst, a nitroaldol reaction is reported (Non-Patent Literature 1: Tetrahedron: Asymmetry, 1994, 5, 1393; Non-Patent Literature 2: Tetrahedron Lett., 2003, 44, 8677). The Non-Patent Literature 1 disclosed that in the aldol condensation between benzaldehyde and nitromethane, optically active guanidines having a phenethylamine skeleton as an optically active site are used as an asymmetric catalyst, and 2-nitro-1-phenylethanol is obtained in a yield of 31% and an asymmetric yield of 33% ee.
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Synthesis routes and methods II

Procedure details

A 250 mm-long tube filled with 3600 mg of pellets (72 pellets, each weighing 50 mg were used, the supported palladium being 0.85 mol % with respect to the reactive substrate) was used as a microreactor. A mixture obtained by mixing 2.1 g (20 mmol) of benzaldehyde and 1.2 g (20 mmol) of nitromethane was filled in a gas tight syringe, and the reaction was conducted at a temperature of 60° C. The flow rate was set to 2.2 ml/h and the retention time was set to 1 hour. After analyzing the resulting product by 1H-NMR, it was confirmed that the inversion rate was 18%, and the objective substance of 2-nitro-1-phenyl-ethanol was approximately obtained quantitatively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
N Li, SB Hu, GY Feng - Biotechnology letters, 2012 - Springer
… Racemic 2-nitro-1-phenylethanol was resolved by via … -2-nitro-1-phenylethanol using Lipase PS from Burkholderia cepacia. The reaction afforded unreacted (R)-2-nitro-1-phenylethanol …
Number of citations: 13 link.springer.com
DHS Rao, SK Padhi - ChemBioChem, 2019 - Wiley Online Library
… -F125T-L146M) for cleavage of racemic 2-nitro-1-phenylethanol is 0.71 U mg −1 .32 Because … of racemic 2-nitro-1-phenylethanol. This process produces (S)-2-nitro-1-phenylethanol, so …
R Yuryev, S Briechle, M Gruber‐Khadjawi… - …, 2010 - Wiley Online Library
… Resolution of 2-nitro-1-phenylethanol in a two-phase system Racemic 2-nitro-1-phenylethanol (NPE) was selected as a model substrate in this study (Scheme 2). The preparative-scale …
FJ Goncalves, F Kamal, A Gaucher, R Gil… - Carbohydrate …, 2018 - Elsevier
… the conversion of benzaldehyde into 2-nitro-1-phenylethanol are described. Quantitative solid… almost quantitatively the expected 2-nitro-1-phenylethanol (98(±1)%) with 14.5(±1.5)% ee. …
Number of citations: 17 www.sciencedirect.com
AG Mahmoud, LM Martins, MFCG Silva, AJL Pombeiro - Catalysts, 2019 - mdpi.com
… in water to afford 2-nitro-1-phenylethanol. Using as a model … 2-Nitro-1-phenylethanol yield raised gradually with time up … ) led to higher 2-nitro-1-phenylethanol yields than the use of …
Number of citations: 9 www.mdpi.com
R Yuryev, T Purkarthofer, M Gruber… - Biocatalysis and …, 2010 - Taylor & Francis
… The chemicals used in this work were commercially available except (rac)-2-nitro-1-phenylethanol (NPE), which was synthesized according to the following procedure. Benzaldehyde (…
Number of citations: 12 www.tandfonline.com
T Purkarthofer, K Gruber… - Angewandte Chemie …, 2006 - Wiley Online Library
… Possible binding modes of 2-nitro-1-phenylethanol to the active site of HbHNL were … , 13a , 14 Complexes of HbHNL with both enantiomers of 2-nitro-1-phenylethanol were modeled by …
Number of citations: 185 onlinelibrary.wiley.com
J Coloma, L Teeuwisse, M Afendi, PL Hagedoorn… - Catalysts, 2022 - mdpi.com
… The synthesis of (R)-2-nitro-1-phenylethanol catalysed by GtHNL-3V, a more active and … reaction for the synthesis of (R)-2-nitro-1-phenylethanol in batch and flow systems. For this, Gt…
Number of citations: 3 www.mdpi.com
DHS Rao, K Shivani, SK Padhi - Applied Biochemistry and Biotechnology, 2021 - Springer
… Under optimized biocatalytic conditions, the total turnover number of the catalyst has improved 2.3-fold for (S)-2-nitro-1-phenylethanol (NPE) synthesis, than free enzyme catalysis. This …
Number of citations: 9 link.springer.com
S Pandey, R Verma, MS Chauhan
Number of citations: 2

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